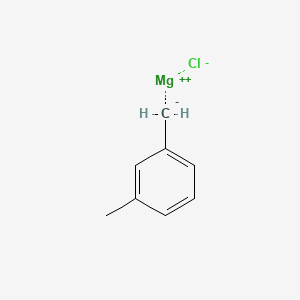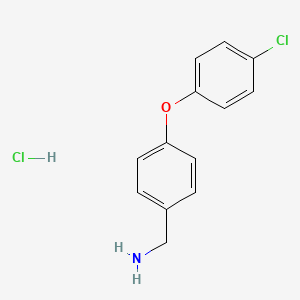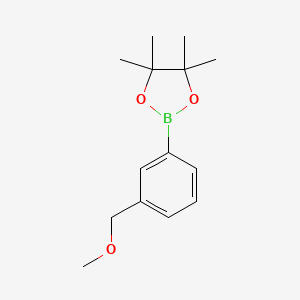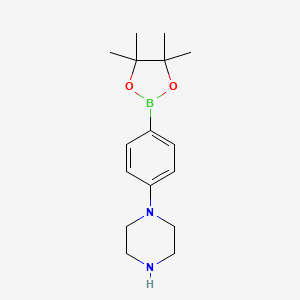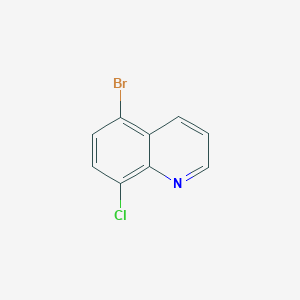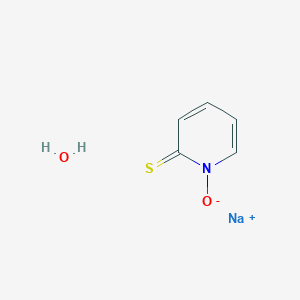
Pyrithione sodium monohydrate
Overview
Description
Pyrithione sodium monohydrate is an organosulfur compound with the molecular formula C5H5NOS·H2O. It is commonly known for its antimicrobial properties and is widely used in various applications, including as a preservative in cosmetics and personal care products. The compound exists in two tautomeric forms: the thione form (1-hydroxy-2(1H)-pyridinethione) and the thiol form (2-mercaptopyridine N-oxide), with the thione form being the major one .
Mechanism of Action
Target of Action
Pyrithione Sodium Monohydrate, also known as TYX8368Q25, primarily targets fungi and bacteria, including those from the Streptococcus and Staphylococcus genera . It is particularly effective against fungi such as Malassezia globosa and M. restricta , which are known to cause common scalp diseases like dandruff .
Mode of Action
The mode of action of this compound involves its interaction with its targets. It acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes . This increase in cellular levels of copper damages iron-sulfur clusters of proteins essential for fungal metabolism and growth .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits alcohol dehydrogenase, disturbs proton gradients in cell membranes, and acts as an antimetabolite of pyridoxal . These actions disrupt the normal metabolic processes of the targeted organisms, leading to their death .
Pharmacokinetics
In terms of ADME properties, this compound has low solubility, which means it is deposited and retained relatively well onto the target skin surfaces when released from topical formulations . This property impacts its bioavailability, making it effective in treatments such as shampoos and other over-the-counter antidandruff topical treatments .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of essential metabolic processes in the targeted organisms. By increasing the cellular levels of copper and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth, it effectively inhibits the growth and proliferation of the targeted fungi and bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its fungistatic and bacteriostatic properties are dynamic, meaning they can vary depending on the conditions of the environment . Additionally, its low solubility means that it is deposited and retained relatively well onto the target surfaces, which can be influenced by the condition of the target surface .
Biochemical Analysis
Biochemical Properties
Pyrithione sodium monohydrate plays a significant role in biochemical reactions, primarily due to its ability to disrupt essential cellular processes in microorganisms. It interacts with various enzymes, proteins, and other biomolecules, leading to its antimicrobial effects. One of the key interactions is with iron-sulfur clusters in proteins, which are crucial for fungal metabolism and growth. This compound increases the cellular levels of copper, which in turn damages these iron-sulfur clusters, inhibiting the metabolic processes of fungi . Additionally, it acts as an ionophore, facilitating the transport of metal ions across cellular membranes .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In fungi, this compound increases intracellular copper levels, leading to oxidative stress and damage to essential cellular components . This disruption in cellular homeostasis ultimately results in cell death. In bacteria, it interferes with membrane transport processes, inhibiting the uptake of essential nutrients and ions .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to metal ions, forming complexes that can penetrate cellular membranes. Once inside the cell, these complexes disrupt the function of iron-sulfur clusters in proteins, leading to the inhibition of crucial metabolic pathways . This compound also acts as an ionophore, facilitating the transport of metal ions such as copper and zinc across cellular membranes . This ionophoric activity contributes to its antimicrobial effects by increasing intracellular metal ion concentrations, which can be toxic to microorganisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is stable under neutral or alkaline conditions but can degrade in the presence of light, oxidizing agents, and strong reducing agents . Over time, its antimicrobial efficacy may decrease as it undergoes chemical changes. Long-term studies have shown that this compound can cause reversible paralysis in animal models, indicating potential neurotoxic effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant adverse effects. At higher doses, it can cause toxic effects such as neurotoxicity and reversible paralysis . In rats, a no-observed-adverse-effect level (NOAEL) of 0.16 mg/kg body weight per day has been established, while higher doses can lead to skeletal anomalies and other developmental effects . These findings highlight the importance of dosage considerations in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with metal ions. It increases the cellular levels of copper and zinc, which can disrupt the function of iron-sulfur clusters in proteins . This disruption affects various metabolic processes, including those involved in energy production and cellular respiration. This compound is readily absorbed from the gastrointestinal tract and excreted rapidly in the form of urinary metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It acts as an ionophore, facilitating the transport of metal ions across cellular membranes . In bacteria, specific membrane transporters such as FepC and MetQ are involved in the uptake of this compound and its metal complexes . These transporters play a crucial role in determining the intracellular concentrations of this compound and its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular components and its ionophoric activity. It can localize to various cellular compartments, including the mitochondria, where it facilitates the transport of metal ions . This localization is essential for its antimicrobial activity, as it allows this compound to disrupt critical cellular processes in specific organelles. Additionally, its ability to form complexes with metal ions can influence its targeting to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrithione sodium monohydrate is typically synthesized from 2-chloropyridine N-oxide. The process involves the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide, followed by acidification to yield pyrithione. This compound can also be prepared using sodium sulfide .
Industrial Production Methods
In industrial settings, this compound is produced by reacting 2-bromopyridine with peracetic acid to form 2-bromopyridine oxide. This intermediate is then reacted with thiourea and subsequently converted to the sodium salt .
Chemical Reactions Analysis
Types of Reactions
Pyrithione sodium monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of pyrithione with chlorine in the presence of sodium hydroxide to form dipyrithione .
Common Reagents and Conditions
Oxidation: Chlorine and sodium hydroxide are commonly used reagents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenated pyridines are often used as starting materials.
Major Products
The major products formed from these reactions include dipyrithione and various metal complexes, such as zinc pyrithione and copper pyrithione .
Scientific Research Applications
Pyrithione sodium monohydrate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Used in the treatment of dandruff and seborrheic dermatitis due to its antifungal properties.
Industry: Employed as a preservative in cosmetics, paints, and metal-working fluids.
Comparison with Similar Compounds
Similar Compounds
Zinc pyrithione: A coordination complex of pyrithione with zinc ions, commonly used in antidandruff shampoos.
Copper pyrithione: Used as a biocide to prevent biofouling.
2-Mercaptopyridine N-oxide: Another tautomeric form of pyrithione.
Uniqueness
Pyrithione sodium monohydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly effective as an antimicrobial agent in a wide range of applications, from personal care products to industrial preservatives .
Properties
IUPAC Name |
sodium;1-oxidopyridine-2-thione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXTXFRFROPVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |
| Record name | Sodium omadine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | Sodium omadine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
304675-78-3, 3811-73-2 | |
| Record name | Pyrithione sodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304675783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHIONE SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYX8368Q25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


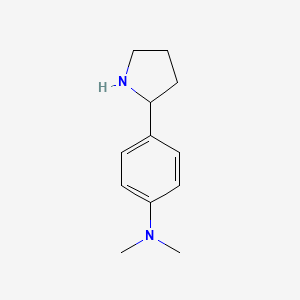
![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)
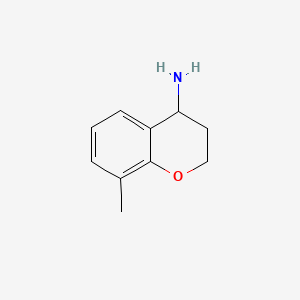
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

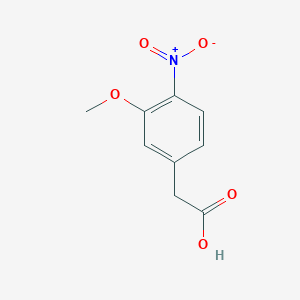
![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)


